molecular formula C22H24FN3O4S2 B2833271 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one CAS No. 897479-15-1

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one

Katalognummer: B2833271
CAS-Nummer: 897479-15-1
Molekulargewicht: 477.57
InChI-Schlüssel: GXHDNVFTPZATHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one is a synthetic small molecule designed for research purposes, integrating a benzothiazole core linked via a piperazine moiety. This structural motif is frequently explored in medicinal chemistry and drug discovery. The 4-ethoxybenzothiazole scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities. Analogous benzothiazole derivatives are under investigation for metabolic diseases such as type II diabetes, functioning as glucokinase activators that enhance insulin secretion and glucose metabolism . Furthermore, benzothiazole compounds demonstrate significant potential in oncology research; similar thiouracil amides have been characterized as PARP1 inhibitors, inducing apoptosis and DNA damage in cancer cell lines . The structural features of this compound, including the fluorophenylsulfonyl group, suggest potential for kinase inhibition, a common mechanism for developing targeted cancer therapies . Its piperazine linker is a common feature in drug design that often improves solubility and pharmacokinetic properties. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S2/c1-2-30-18-4-3-5-19-21(18)24-22(31-19)26-13-11-25(12-14-26)20(27)10-15-32(28,29)17-8-6-16(23)7-9-17/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHDNVFTPZATHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Ethoxybenzo[d]thiazole Intermediate: This step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to yield the ethoxybenzo[d]thiazole intermediate.

    Piperazine Derivatization: The ethoxybenzo[d]thiazole intermediate is then reacted with piperazine under suitable conditions to form the piperazinyl derivative.

    Sulfonylation: The final step involves the reaction of the piperazinyl derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Neuropsychiatric Disorders

Research indicates that compounds similar to 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one may have applications in treating substance use disorders (SUDs), particularly cocaine use disorder. The dopamine D4 receptor (D4R), which is implicated in cognitive functions and decision-making, has been identified as a target for new therapeutic agents. Analogues of benzothiazole have shown high binding affinity for D4R, suggesting that this compound may also exhibit similar properties .

Antidepressant Effects

The compound's structural features may allow it to interact with neurotransmitter systems involved in mood regulation. Studies on related benzothiazole derivatives have indicated their potential as antidepressants by modulating serotonin and norepinephrine levels in the brain. The D4R antagonism observed in some analogues could contribute to alleviating symptoms associated with depression and anxiety disorders .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship studies. Initial compounds were modified to enhance their selectivity for D4R over other dopamine receptors (D2R and D3R). This optimization process involved synthesizing a library of analogues with varying substitutions on the benzothiazole and piperazine moieties, leading to compounds with improved pharmacokinetic profiles and receptor affinity .

Binding Affinity Studies

In vitro studies demonstrated that certain analogues of the compound exhibited high D4R binding affinities (Ki ≤ 6.87 nM) and significant selectivity over other dopamine receptors, indicating their potential as therapeutic agents for neuropsychiatric conditions .

Behavioral Analysis in Rodent Models

Behavioral studies using rodent models trained to self-administer cocaine showed promising results for compounds derived from this chemical class. These studies highlighted the potential for these compounds to mitigate drug-seeking behavior, thereby providing insights into their therapeutic applications for SUDs .

Wirkmechanismus

The mechanism of action of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The ethoxybenzo[d]thiazole and piperazine moieties are particularly important for binding interactions, while the fluorophenylsulfonyl group can enhance the compound’s stability and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing key structural motifs: piperazine cores, heterocyclic substituents (thiazole, pyrazole), fluorophenyl groups, and sulfonyl/propenone moieties. Below is a detailed analysis:

Key Observations :

  • The 4-fluorophenylsulfonyl group may improve solubility compared to non-sulfonylated analogs like ’s propenone derivative .
  • ’s high-yield crystallization in DMF suggests similar protocols could optimize the target’s purity .
Physicochemical and Conformational Comparisons
  • Crystal Packing : ’s compounds 4 and 5 exhibit isostructural triclinic packing with planar conformations, except for one perpendicular fluorophenyl group. The target compound’s bulkier ethoxybenzo[d]thiazole may disrupt such planar arrangements, affecting crystallinity .
  • Lipophilicity : The ethoxy group (target) is more lipophilic than ’s chloro or fluoro substituents, which could enhance membrane permeability but reduce aqueous solubility.

Biologische Aktivität

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one (CAS No. 897479-15-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Ethoxybenzo[d]thiazole Intermediate :
    • Reaction of 4-ethoxybenzoic acid with thionyl chloride to produce an acid chloride.
    • This acid chloride is then reacted with 2-aminothiophenol to yield the ethoxybenzo[d]thiazole intermediate.
  • Piperazine Derivatization :
    • The ethoxybenzo[d]thiazole intermediate is reacted with piperazine to form the piperazinyl derivative.
  • Final Compound Formation :
    • The piperazinyl derivative undergoes further reactions to attach the sulfonyl and propanone groups, resulting in the final compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The unique structural components—ethoxybenzo[d]thiazole, piperazine, and fluorophenylsulfonyl groups—facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions .

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus, and some fungi .

CompoundActivityReference
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideSignificant cytotoxicity against A549, MCF7-MDR, HT1080
Benzothiazole derivativesModerate inhibitory effects on bacterial growth

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In studies involving human cancer cell lines (e.g., SK-Hep-1, MDA-MB-231), it demonstrated moderate inhibitory activities against cell proliferation. Specific derivatives showed promising results in inhibiting cancer cell growth .

Neuroprotective Effects

Recent investigations suggest that certain derivatives may possess neuroprotective properties. Compounds derived from benzothiazoles have been shown to attenuate neuronal injury in models of ischemia/reperfusion injury and exhibit antioxidant activities .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Study on Benzothiazole Derivatives :
    • A series of benzothiazole derivatives were synthesized and tested for their cytotoxic and antimicrobial activities.
    • Notable compounds exhibited high efficiency against specific pathogens at concentrations as low as 50 μg/mL .
  • Antiproliferative Activity :
    • Compounds were evaluated for their ability to inhibit Raf-1 activity, revealing moderate to poor inhibition but indicating potential for further development in cancer treatment .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one?

  • Methodology :

  • Step 1 : Prepare the benzothiazole precursor via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under reflux in ethanol or DMF .
  • Step 2 : Functionalize the piperazine ring via nucleophilic substitution, using the benzothiazole intermediate and a sulfonylation agent (e.g., 4-fluorophenylsulfonyl chloride) in a polar aprotic solvent (e.g., DMSO) at 60–80°C .
  • Step 3 : Purify the final product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
    • Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid by-products like unreacted piperazine or over-sulfonylated derivatives .

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., ethoxy group at C4 of benzothiazole, sulfonyl group linkage) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~490–500 g/mol based on similar analogs) .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, benzothiazole C=N stretch at ~1600 cm⁻¹) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Experimental Design :

  • Test solubility in DMSO (common stock solution), ethanol, and acetonitrile.
  • Assess stability via accelerated degradation studies under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂) using HPLC to monitor decomposition .

Advanced Research Questions

Q. How can reaction yields be improved for the sulfonylation step?

  • Optimization Strategies :

  • Use a catalyst (e.g., DMAP) to enhance sulfonylation efficiency .
  • Conduct the reaction under inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
  • Compare microwave-assisted synthesis vs. conventional heating to reduce reaction time and improve selectivity .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PI3Kγ, EGFR). Focus on interactions between the sulfonyl group and catalytic lysine residues .
  • Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. How do structural modifications (e.g., ethoxy vs. methoxy on benzothiazole) impact biological activity?

  • Structure-Activity Relationship (SAR) Study Design :

  • Synthesize analogs with varying substituents (e.g., 4-methoxy, 4-propoxy) and test in vitro against cancer cell lines (e.g., MCF-7, A549) via MTT assays .
  • Correlate electronic effects (Hammett σ values) of substituents with IC₅₀ values to identify optimal electron-donating/withdrawing groups .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Troubleshooting Approach :

  • Standardize assay conditions: Use identical cell lines, serum concentrations, and incubation times.
  • Validate compound stability in assay media via LC-MS to rule out degradation .
  • Perform dose-response curves in triplicate and apply statistical models (e.g., nonlinear regression) to minimize variability .

Q. What strategies isolate and quantify metabolites in pharmacokinetic studies?

  • Methodology :

  • Use HPLC-MS/MS with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate metabolites .
  • Compare fragmentation patterns with synthetic standards to confirm metabolite structures .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.